molecular formula C24H14 B087032 Dibenzo(c,mno)chrysene CAS No. 196-28-1

Dibenzo(c,mno)chrysene

Cat. No. B087032
CAS RN: 196-28-1
M. Wt: 302.4 g/mol
InChI Key: ANKRFBWKEPAECS-UHFFFAOYSA-N
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Description

Dibenzo(c,mno)chrysene (DBC) is a polycyclic aromatic hydrocarbon (PAH) that has been identified as a potent carcinogen. It is a member of the dibenz[a,h]anthracene (DBA) family of PAHs, which are known to be highly carcinogenic. DBC has been found to be present in tobacco smoke and is also produced during the incomplete combustion of organic matter.

Mechanism of Action

The mechanism of action of Dibenzo(c,mno)chrysene as a carcinogen is not fully understood. However, it is believed that this compound can cause DNA damage by forming adducts with DNA. This can lead to mutations in the DNA that can ultimately result in the development of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to induce oxidative stress and inflammation, which can contribute to the development of cancer. This compound has also been shown to affect the expression of genes involved in cell proliferation and apoptosis.

Advantages and Limitations for Lab Experiments

Dibenzo(c,mno)chrysene is a useful tool for studying the mechanisms of carcinogenesis. It is a potent carcinogen and can induce tumors in animal models at relatively low doses. However, this compound is also highly toxic and can be difficult to handle in the laboratory.

Future Directions

There are a number of future directions for research on Dibenzo(c,mno)chrysene. One area of research is focused on identifying the specific DNA adducts formed by this compound and understanding how these adducts contribute to the development of cancer. Another area of research is focused on developing new methods for detecting this compound in the environment. Finally, there is a need for further research on the potential health effects of exposure to this compound in humans.

Synthesis Methods

Dibenzo(c,mno)chrysene can be synthesized by the reaction of phenanthrene with benzene in the presence of a catalyst. The resulting product is then subjected to a series of chemical reactions to produce this compound.

Scientific Research Applications

Dibenzo(c,mno)chrysene has been extensively studied for its carcinogenic properties. It has been shown to induce tumors in a variety of animal models, including mice, rats, and hamsters. This compound has been found to be particularly potent in inducing lung tumors in mice.

properties

CAS RN

196-28-1

Molecular Formula

C24H14

Molecular Weight

302.4 g/mol

IUPAC Name

hexacyclo[14.6.2.02,11.03,8.013,23.020,24]tetracosa-1,3,5,7,9,11,13(23),14,16(24),17,19,21-dodecaene

InChI

InChI=1S/C24H14/c1-2-7-20-15(4-1)8-10-18-14-19-11-9-16-5-3-6-17-12-13-21(23(18)20)24(19)22(16)17/h1-14H

InChI Key

ANKRFBWKEPAECS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C5C(=C32)C=CC6=CC=CC(=C65)C=C4

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C5C(=C32)C=CC6=CC=CC(=C65)C=C4

Other CAS RN

196-28-1

synonyms

DB(C,mno)C
dibenzo(c,mno)chrysene

Origin of Product

United States

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